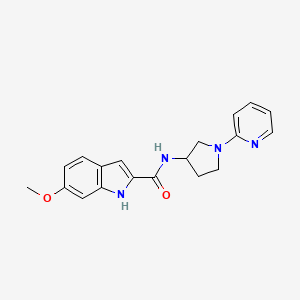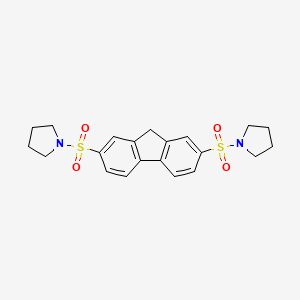
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” is a chemical compound with the molecular formula C21H22N2O5S2 . It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring. Attached to this backbone are two pyrrolidin-1-ylsulfonyl groups. Pyrrolidine is a five-membered ring with one nitrogen atom, and a sulfonyl group is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom or group.
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to be planar due to the aromatic nature of the fluorene backbone. The pyrrolidin-1-ylsulfonyl groups may add some steric bulk to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be influenced by the presence of the sulfonyl and pyrrolidine groups. These groups could potentially increase the polarity and solubility of the compound compared to fluorene itself .Scientific Research Applications
Synthesis and Molecular Structure
Research has focused on synthesizing novel fluorene derivatives for various applications. For example, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one through Sonogashira coupling reaction has been reported, showcasing the potential of fluorene derivatives in developing complex molecular structures with specific optical properties (Podda et al., 2023).
Electronic and Optical Materials
Fluorene derivatives are pivotal in creating electronic and optical materials. For instance, fluorene-based aromatic polyamides have been synthesized, demonstrating good solubility, thermal stability, and the ability to form transparent, flexible films. These materials have potential applications in electronics and photonics due to their high glass transition temperatures and thermal stability (Hsiao et al., 1999).
Sensors and Imaging
A fluorene derivative was synthesized and characterized for its potential as a fluorescent sensor for pH or pyridinium halide, incorporating a tunable two-input/multi-output system based on a single molecule. This highlights the application of fluorene compounds in developing sophisticated chemical sensors and computing switches (Wang et al., 2005).
Biomedical Applications
Research into fluorene derivatives has also extended into biomedical applications, with studies investigating their cytotoxic effects against cancer cell lines. A fluorene compound demonstrated significant in vitro anticancer activity, suggesting its potential in developing new anticancer agents (Ishak et al., 2019).
Polymer Science
Fluorene units have been incorporated into polyimides and polyamides, yielding materials with remarkable solubility, mechanical strength, and thermal stability. These polymers are promising for advanced applications in coatings, films, and electronics, demonstrating the versatility of fluorene derivatives in material science (Yang et al., 1993).
Properties
IUPAC Name |
1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHPUMUFVKZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
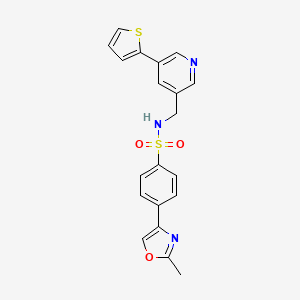

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B2534584.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)
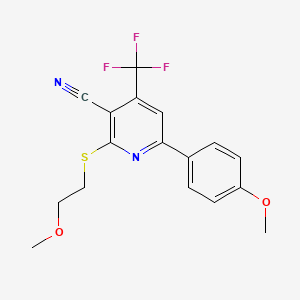
![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)
![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)

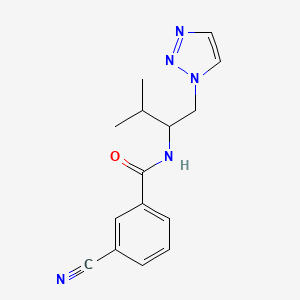
![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
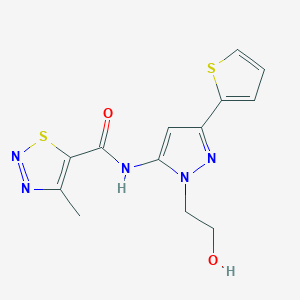
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
